![molecular formula C15H11Cl2F3N4OS B2485964 4-chloro-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)benzenecarbohydrazide CAS No. 306976-83-0](/img/structure/B2485964.png)
4-chloro-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)benzenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the formation of hydrazide from ester reactions, condensation with aromatic aldehydes, and further transformations into cyclic compounds with pyrrole and pyrazole moieties. Such procedures indicate the complexity and versatility of synthesizing nitrogen-containing heterocycles and sulfanyl derivatives (Vaickelionienė, Sapijanskaitė, & Mickevičius, 2012).
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-chloro-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)benzenecarbohydrazide has been elucidated using techniques such as X-ray crystallography. These studies reveal important aspects like dihedral angles, conformation about bonds, and intermolecular hydrogen bonding, contributing to the understanding of the compound's three-dimensional structure and its implications for reactivity and properties (Subashini, Ramamurthi, & Stoeckli-Evans, 2012).
Chemical Reactions and Properties
Investigations into related compounds' chemical reactivity show a variety of reactions, such as nucleophilic substitution, condensation, and cyclization, leading to the formation of diverse structures with potential biological and catalytic activities. These reactions are crucial for modifying the compound's chemical properties for specific applications (Bharty et al., 2017).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments and for its application in various fields. Research on similar compounds has provided insights into how structural modifications can influence these properties, enhancing their application potential (Zhang, Li, Wang, Zhao, Shao, & Ma, 2007).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards other compounds, and stability under various conditions, are determined by the molecular structure and functional groups present in the compound. Studies on similar molecules have explored these aspects through experimental and theoretical methods, contributing to a deeper understanding of their chemical behavior and potential applications (Ife et al., 1989).
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Impurities
The novel synthesis methods for omeprazole and other proton pump inhibitors have been examined, revealing insights into the development and identification of various pharmaceutical impurities. The synthesis process involves the transformation of 5-methoxy thiobenzimidazole into an ester, followed by coupling with a Grignard reagent, indicating the chemical's role in creating standard impurities used for further research in pharmaceuticals (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Carbonic Anhydrase Inhibition
Studies on diuretics like benzothiadiazines and high ceiling diuretics have shown that these compounds exhibit carbonic anhydrase inhibitory properties, which are crucial in the treatment of conditions like obesity, cancer, epilepsy, and hypertension. The research underscores the drug repositioning effects of these substances due to their inhibition of carbonic anhydrase isoforms present in kidneys and blood vessels, thereby impacting blood pressure and organ-protective activity (Carta & Supuran, 2013).
Applications in Triazine Derivatives
The compound's involvement in the synthesis of triazine derivatives has been highlighted, with triazines showing significant pharmacological activity across a spectrum of applications, including anti-cancer, antiviral, anti-inflammatory, and other therapeutic areas. Triazine analogs are considered pivotal for future drug development, indicating the compound's importance in medicinal chemistry (Verma, Sinha, & Bansal, 2019).
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound contains a trifluoromethylpyridine group , which is a key structural motif in active agrochemical and pharmaceutical ingredients . .
Mode of Action
Thetrifluoromethylpyridine group is known to have unique physicochemical properties that contribute to the biological activities of compounds
Biochemical Pathways
Given the presence of the trifluoromethylpyridine group, it is plausible that the compound could affect a variety of pathways, depending on its specific targets
Result of Action
Given the presence of the trifluoromethylpyridine group, the compound likely has biological activity , but the specific effects depend on the compound’s targets and mode of action.
Propriétés
IUPAC Name |
N-[(Z)-[1-amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethylidene]amino]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F3N4OS/c16-10-3-1-8(2-4-10)13(25)24-23-12(21)7-26-14-11(17)5-9(6-22-14)15(18,19)20/h1-6H,7H2,(H2,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHONQCDYJUVRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=C(CSC2=C(C=C(C=N2)C(F)(F)F)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C(/CSC2=C(C=C(C=N2)C(F)(F)F)Cl)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2485881.png)
![2-Oxaspiro[4.5]decan-3-ylmethanesulfonyl chloride](/img/structure/B2485884.png)

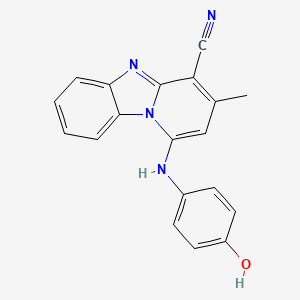
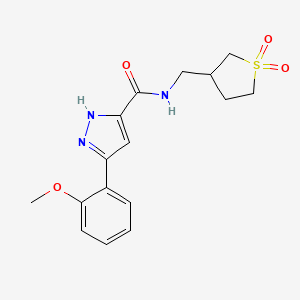
![3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2485890.png)

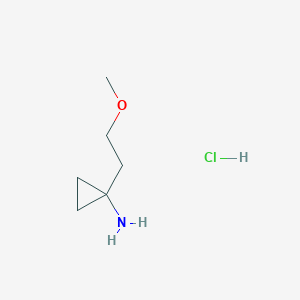
![Methyl N-[(2R)-1-azidopropan-2-yl]carbamate](/img/structure/B2485896.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2485897.png)
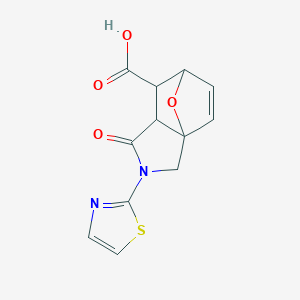
![3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2485899.png)
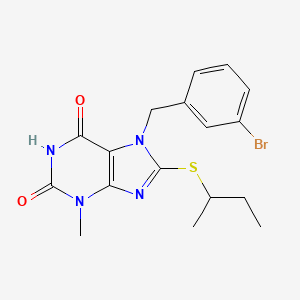
![2-[(4-carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2485902.png)